N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthylmethyl group attached to a pyrazole ring, which is further connected to a nitrobenzenesulfonamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(1-naphthylmethyl)-1H-pyrazole, which is then subjected to sulfonation and nitration reactions to introduce the nitrobenzenesulfonamide group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid, under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to precisely control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality N1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The nitrobenzenesulfonamide group plays a crucial role in this interaction, as it can form hydrogen bonds and electrostatic interactions with the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthylmethyl)piperazine: This compound shares the naphthylmethyl group but differs in the presence of a piperazine ring instead of a pyrazole ring.
N-Methyl-1-naphthalenemethylamine: Similar in having a naphthylmethyl group, but it features a methylamine group instead of the pyrazole and nitrobenzenesulfonamide groups.
Uniqueness
N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the nitrobenzenesulfonamide group sets it apart from other similar compounds, making it a valuable molecule for various scientific applications.
Properties
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-24(26)17-8-4-9-18(13-17)29(27,28)22-20-11-12-23(21-20)14-16-7-3-6-15-5-1-2-10-19(15)16/h1-13H,14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXJLVRBFXUFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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